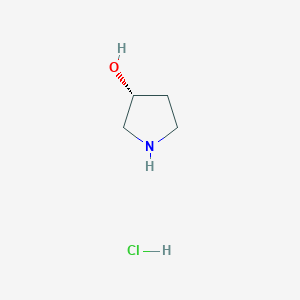

(R)-3-Hydroxypyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMSJEFZULFYTB-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374747 | |

| Record name | (R)-3-Hydroxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104706-47-0 | |

| Record name | 3-Pyrrolidinol, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104706-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Hydroxypyrrolidine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-3-Hydroxypyrrolidine hydrochloride physical and chemical properties

This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-3-Hydroxypyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. This document outlines its chemical identity, physicochemical characteristics, spectral data, and key applications, with a focus on its role in synthetic chemistry and drug discovery.

Chemical Identity and Structure

This compound is a chiral organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents. Its structure consists of a five-membered pyrrolidine ring substituted with a hydroxyl group at the third position, with the stereochemistry at this chiral center being (R). It is supplied as a hydrochloride salt to improve its stability and handling characteristics.

Molecular Structure:

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value |

| CAS Number | 104706-47-0 |

| Molecular Formula | C₄H₉NO·HCl |

| Molecular Weight | 123.58 g/mol |

| Appearance | Off-white to yellow or pale brown crystalline powder[1] |

| Melting Point | 102 - 107 °C[1] |

| Optical Rotation | [α]²⁰/D = -7.5 ± 1° (c=3.5 in CH₃OH)[1] |

| Purity | ≥ 98% (assay)[1] |

| Solubility | Soluble in DMSO and Methanol |

| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere[1] |

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~9.49 | br s | NH₂⁺ |

| ~5.42 | br s | OH |

| ~4.39 | m | CH-OH |

| ~3.21 - 3.00 | m | CH₂-N |

| ~1.89 - 1.86 | m | CH₂-CH₂ |

| Solvent: DMSO-d₆ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule. While specific peak data from search results is limited, typical chemical shifts for similar structures are provided below.

| Chemical Shift (δ) ppm | Assignment |

| ~68-70 | C-OH |

| ~52-54 | CH₂-N (adjacent to CH-OH) |

| ~43-45 | CH₂-N |

| ~33-35 | CH₂-CH₂ |

| Note: These are estimated values and may vary based on solvent and experimental conditions. |

Infrared (IR) Spectroscopy

The IR spectrum indicates the functional groups present in the molecule. Key absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretch |

| 3200-2800 | N-H stretch (as ammonium) |

| 2960-2850 | C-H stretch (aliphatic) |

| 1600-1500 | N-H bend |

| 1100-1000 | C-O stretch |

Experimental Protocols

Detailed methodologies for key analytical procedures are provided below.

Determination of Melting Point

Objective: To determine the melting range of this compound.

Methodology:

-

A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.

Determination of Optical Rotation

Objective: To measure the specific rotation of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing approximately 350 mg of the substance and dissolving it in 10 mL of methanol.

-

Instrumentation: A calibrated polarimeter is used, typically with a sodium lamp (D-line, 589 nm) as the light source. The temperature of the sample cell is maintained at 20 °C.

-

Measurement: The polarimeter tube is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter tube in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Applications in Synthesis

This compound is a valuable chiral building block in asymmetric synthesis, primarily used for the preparation of enantiomerically pure pharmaceuticals.

Role as a Chiral Auxiliary

A chiral auxiliary is a temporary chiral group that directs the stereoselective formation of a new chiral center in a substrate. The general workflow for using a chiral auxiliary is depicted below.

Caption: General workflow for chiral auxiliary-based asymmetric synthesis.

Synthesis of Darifenacin

This compound is a key starting material in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[2] A simplified synthetic pathway is outlined below.

Caption: Simplified synthetic route to Darifenacin.

Role in Biological Pathways

Derivatives of (R)-3-Hydroxypyrrolidine are often designed to interact with specific biological targets. For instance, Darifenacin, synthesized from this precursor, is a selective antagonist of the muscarinic M3 receptor.

Muscarinic M3 Receptor Antagonism

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. The M3 subtype is predominantly found on smooth muscle cells and glandular tissue. Antagonism of this receptor leads to smooth muscle relaxation and reduced glandular secretions.

Caption: Mechanism of muscarinic M3 receptor antagonism by Darifenacin.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important chiral building block in modern organic synthesis. Its well-defined stereochemistry and versatile functional groups make it an invaluable precursor for the enantioselective synthesis of a wide range of biologically active molecules, particularly in the development of new therapeutics. A thorough understanding of its physical, chemical, and spectral properties is essential for its effective and safe utilization in research and development.

References

(R)-3-Hydroxypyrrolidine Hydrochloride: A Comprehensive Technical Guide

CAS Number: 104706-47-0

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of (R)-3-Hydroxypyrrolidine hydrochloride, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. It details its chemical and physical properties, synthesis methodologies, key applications, and safety information.

Core Properties and Data

This compound is a pyrrolidine derivative valued for its chirality and bifunctional nature, containing both a secondary amine and a hydroxyl group. These features make it an essential intermediate in the asymmetric synthesis of a wide range of complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 104706-47-0 | [1][2] |

| Molecular Formula | C₄H₉NO·HCl | [1][2] |

| Molecular Weight | 123.58 g/mol | [1][2] |

| Appearance | Off-white to yellow or pale brown crystalline powder | [1] |

| Melting Point | 102 - 107 °C | [1] |

| Optical Rotation [α]D20 | -7.5 ± 1° (c=3.5 in CH₃OH) | [1] |

| Solubility | Soluble in water and methanol. | [3] |

| Purity | ≥ 98% | [1] |

Table 2: Spectroscopic Data References

| Spectrum Type | Source |

| ¹H NMR | [4][5] |

| ¹³C NMR | [4] |

| IR | [6] |

Synthesis and Manufacturing

The enantioselective synthesis of (R)-3-Hydroxypyrrolidine is crucial for its application in pharmaceuticals. Several synthetic routes have been developed, often starting from readily available chiral precursors.

Synthesis from trans-4-hydroxy-L-proline

A common and efficient method for the preparation of (R)-3-Hydroxypyrrolidine involves the decarboxylation of trans-4-hydroxy-L-proline.[7] This approach leverages the natural chirality of the starting amino acid.

Experimental Protocol: Decarboxylation of trans-4-hydroxy-L-proline

This is a representative protocol based on established chemical principles. Specific reaction conditions may vary.

-

Reaction Setup: A solution of trans-4-hydroxy-L-proline in a high-boiling solvent (e.g., cyclohexanol) is prepared in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

-

Decarboxylation: The mixture is heated to reflux to facilitate decarboxylation. The reaction progress is monitored by TLC or HPLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude (R)-3-Hydroxypyrrolidine is then purified by distillation or crystallization.

-

Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., ethanol) and treated with a solution of hydrochloric acid to precipitate this compound. The salt is collected by filtration, washed with a cold solvent, and dried.

Synthesis from L-Glutamic Acid

Another synthetic strategy utilizes L-glutamic acid as the chiral starting material.[8] This multi-step synthesis involves the formation of a cyclic intermediate followed by reduction.

dot

Caption: Synthetic pathway from L-Glutamic Acid.

Applications in Drug Discovery and Development

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its chirality is often essential for the biological activity of the final drug molecule.

Intermediate in the Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder. The synthesis of Darifenacin utilizes a derivative of (S)-3-hydroxypyrrolidine, which can be obtained from (R)-3-hydroxypyrrolidine via stereochemical inversion, often through a Mitsunobu reaction.[9]

Experimental Protocol: Mitsunobu Inversion of N-Boc-(R)-3-hydroxypyrrolidine

This protocol is a generalized procedure for the stereochemical inversion of the hydroxyl group.

-

Reactant Preparation: To a solution of N-Boc-(R)-3-hydroxypyrrolidine and triphenylphosphine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, a suitable nucleophile (e.g., benzoic acid or a phthalimide derivative) is added.

-

Mitsunobu Reaction: The solution is cooled to 0 °C, and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by TLC.

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is purified by column chromatography to isolate the inverted ester or phthalimide derivative.

-

Hydrolysis and Deprotection: The protecting group on the nitrogen and the newly formed ester are hydrolyzed under acidic or basic conditions to yield (S)-3-hydroxypyrrolidine, which is then converted to its hydrochloride salt.

dot

References

- 1. chemimpex.com [chemimpex.com]

- 2. (R)-3-Pyrrolidinol 98 104706-47-0 [sigmaaldrich.com]

- 3. (R)-(+)-3-Hydroxypyrrolidine, 99%, ee 99% | Fisher Scientific [fishersci.ca]

- 4. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]

- 6. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(-)-3-Pyrrolidinol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

(R)-3-Hydroxypyrrolidine Hydrochloride: A Technical Overview for Advanced Research

(R)-3-Hydroxypyrrolidine hydrochloride is a chiral organic compound extensively utilized as a building block in the synthesis of complex pharmaceutical agents. Its stereospecific nature and versatile chemical properties make it a crucial intermediate in the development of drugs targeting a range of therapeutic areas, including neurological disorders. This technical guide provides an in-depth overview of its chemical and physical properties, experimental protocols for its use, and its role in synthetic workflows, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Data

This compound, with the CAS Number 104706-47-0, is the hydrochloride salt of (R)-3-Hydroxypyrrolidine. The presence of the chiral center at the C-3 position of the pyrrolidine ring is fundamental to its application in asymmetric synthesis.

Molecular Formula and Weight

The chemical formula and molecular weight of this compound are foundational for stoichiometric calculations in synthesis and for analytical characterization.

| Identifier | Value | Source |

| Molecular Formula | C₄H₉NO·HCl | [1] |

| C₄H₁₀ClNO | [2][3][4] | |

| Molecular Weight | 123.58 g/mol | [1][2] |

| 123.581 g/mol | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source |

| Appearance | Off-white to yellow or pale brown crystal powder/solid | [1][3] |

| Melting Point | 102 - 107 °C | [1][3][5] |

| Boiling Point | 224.7 °C at 760 mmHg | [3] |

| Solubility | Soluble in DMSO | [3][5] |

| Optical Rotation | [α]²⁰/D = -7.5 ± 1° (c=3.5 in Methanol) | [1][3] |

| Purity (Assay) | ≥ 98% | [1][3] |

Application in Chiral Synthesis

A primary application of this compound is its use as a chiral auxiliary or a key chiral building block in asymmetric synthesis. This allows for the stereoselective synthesis of enantiomerically pure compounds, which is a critical requirement for the efficacy and safety of many modern pharmaceuticals.[1] For instance, it is used as an intermediate in the synthesis of Darifenacin, a muscarinic receptor antagonist.[3][5]

Below is a logical workflow illustrating the role of this compound in a typical chiral synthesis process for drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2799-21-5 | this compound - Synblock [synblock.com]

- 3. This compound CAS 104706-47-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 [chemicalbook.com]

An In-depth Technical Guide to (R)-3-Hydroxypyrrolidine Hydrochloride

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of (R)-3-Hydroxypyrrolidine hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is a chiral pyrrolidine derivative widely utilized as a building block in the synthesis of various pharmaceutical compounds.[1][2] Its structure consists of a five-membered nitrogen-containing ring with a hydroxyl group at the third position, and it is supplied as a hydrochloride salt. The presence of the chiral center and the hydroxyl functional group makes it a valuable intermediate for creating complex, biologically active molecules.[1]

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 104706-47-0 | [1] |

| Molecular Formula | C₄H₉NO·HCl | [1] |

| Molecular Weight | 123.58 g/mol | [1][3] |

| Appearance | Off-white to yellow or pale brown crystal powder/solid | [1][4] |

| Melting Point | 102 - 107 °C | [1][4] |

| Optical Rotation | [α]D²⁰ = -7.5 ± 1° (c=3.5 in CH₃OH) | [1] |

| Solubility | Soluble in DMSO and water. | [4][5] |

Synthesis of this compound

A common synthetic route to this compound involves the decarboxylation of trans-4-hydroxy-L-proline.[6] An alternative approach begins with chiral 3-chloro-2-hydroxypropionitrile, which undergoes protection of the hydroxyl group, reduction of the nitrile, and subsequent cyclization.

Below is a generalized workflow for the synthesis starting from a protected chiral precursor.

References

- 1. (S)-3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 22309122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR [m.chemicalbook.com]

- 4. WO2003097594A1 - Process for preparing optically pure 3-hydroxy-pyrrolidine - Google Patents [patents.google.com]

- 5. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

(R)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide to Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of (R)-3-Hydroxypyrrolidine hydrochloride (CAS No: 104706-47-0), a key chiral building block in pharmaceutical research and development. The document outlines its melting point and solubility characteristics, supported by standardized experimental protocols for their determination.

Core Physicochemical Data

The fundamental physical properties of this compound are critical for its handling, formulation, and application in synthesis. The following tables summarize the key quantitative data available for this compound.

Table 1: Melting Point of this compound

| Parameter | Value | Source |

| Melting Point | 104-107 °C | |

| Melting Point | 102-107 °C | [1] |

| Melting Point | 106-109 °C | [2] |

Note: The melting point is typically reported as a range, which is characteristic of crystalline organic compounds.

Table 2: Solubility Profile of this compound

The solubility of a compound is crucial for reaction kinetics, purification, and formulation. Below is a qualitative summary of the solubility of this compound in various common laboratory solvents.

| Solvent | Qualitative Solubility | Source |

| Water | Soluble | [2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4][5][6] |

| Methanol | Slightly Soluble |

Physicochemical Characterization Workflow

The determination of melting point and solubility are fundamental steps in the characterization of a chemical substance. The logical workflow for these analyses is depicted below.

Caption: Workflow for Determining Melting Point and Solubility.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting point and solubility of fine chemical compounds like this compound.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of a solid crystalline compound using a modern melting point apparatus.

1. Objective: To accurately determine the temperature range over which the solid this compound transitions to a liquid.

2. Materials and Equipment:

-

This compound, dried and finely powdered.

-

Glass capillary tubes (one end sealed).

-

Melting point apparatus (e.g., Mel-Temp or similar).

-

Spatula and watch glass.

-

Mortar and pestle (if sample is not a fine powder).

3. Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture can depress the melting point. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle to ensure uniform packing and heat transfer.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample on a watch glass. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end. The final packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set the apparatus to heat at a rapid rate (e.g., 10-20 °C per minute) to find an approximate melting range. This saves time during the accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point observed. Insert a new sample tube. Heat the sample at a slow, controlled rate (1-2 °C per minute) when approaching the expected melting point.

-

Data Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely liquefied.

-

The melting point is reported as the range T1 - T2.

-

-

Replicates: Perform the measurement at least twice to ensure reproducibility.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.

1. Objective: To determine the solubility of this compound in selected solvents at a controlled temperature.

2. Materials and Equipment:

-

This compound.

-

Selected solvents (e.g., deionized water, DMSO, methanol).

-

Glass vials or flasks with screw caps.

-

Orbital shaker or agitator with temperature control.

-

Analytical balance.

-

Centrifuge.

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF).

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis Spectrophotometer).

3. Procedure:

-

Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After agitation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered saturated solution into a clean vial. This step is critical to remove any undissolved micro-particles.

-

Quantification:

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

References

An In-depth Technical Guide to the Optical Rotation of (R)-3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical rotation of (R)-3-Hydroxypyrrolidine hydrochloride, a critical parameter for its identification, purity assessment, and application in chiral synthesis. This compound is a versatile chiral building block used in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its specific optical rotation is a key quality control attribute that ensures the enantiomeric purity of the compound, which is crucial for the efficacy and safety of the final drug product.[1]

Quantitative Data on Optical Rotation

The specific rotation of this compound has been reported under various experimental conditions. The following table summarizes these findings for easy comparison.

| Specific Rotation [α] | Temperature (°C) | Wavelength | Concentration (c) | Solvent | Source(s) |

| -35° | 20 | D-line | 1 g in 100 mL | Water | |

| -6.5 ± 1.5° | 20 | D-line | 3.5 g in 100 mL | Methanol | |

| -7.5 ± 1° | 20 | D-line | 3.5 g in 100 mL | Methanol | [1] |

| -7.6° | 20 | D-line | 3.5 g in 100 mL | Methanol | [3] |

Note: The D-line corresponds to the sodium D-line, which is a doublet with a mean wavelength of 589.3 nm.[4]

Detailed Experimental Protocol for Measuring Optical Rotation

This section outlines a detailed methodology for the accurate determination of the specific rotation of this compound.

1. Objective:

To measure the specific rotation of a sample of this compound to verify its enantiomeric identity and purity.

2. Materials and Equipment:

-

This compound sample

-

High-purity solvent (e.g., methanol or water, as specified)

-

Volumetric flask (Class A)

-

Analytical balance (readable to at least 0.1 mg)

-

Spatula and weighing paper/boat

-

Pasteur pipettes

-

Polarimeter (with a sodium lamp or other light source capable of producing light at the desired wavelength)

-

Polarimeter cell (of a known path length, e.g., 1 dm)

-

Temperature control system for the polarimeter (e.g., water bath)

-

Syringes and filters (if the solution needs clarification)

3. Procedure:

3.1. Instrument Preparation and Calibration:

- Turn on the polarimeter and the light source (e.g., sodium lamp) and allow them to warm up and stabilize according to the manufacturer's instructions.

- Set the measurement temperature, typically 20°C or 25°C, and allow the instrument to equilibrate.[4]

- Calibrate the instrument by taking a blank reading with the polarimeter cell filled with the pure solvent that will be used for the sample solution.[4] This reading serves as the zero point.

3.2. Sample Preparation:

- Accurately weigh a specific amount of the this compound sample using an analytical balance. For example, to prepare a solution with a concentration of c = 3.5 in methanol, weigh approximately 0.35 g of the compound.

- Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

- Add a portion of the chosen solvent (e.g., methanol) to the flask and gently swirl to dissolve the solid.

- Once the solid is completely dissolved, carefully add more solvent to bring the volume to the calibration mark on the flask.

- Stopper the flask and invert it several times to ensure the solution is homogeneous.

3.3. Measurement:

- Rinse the polarimeter cell with a small amount of the prepared sample solution and discard the rinsing.

- Carefully fill the polarimeter cell with the sample solution, ensuring there are no air bubbles in the light path.

- Place the filled cell in the polarimeter's sample compartment.

- Record the observed optical rotation (α) in degrees. It is good practice to take multiple readings and calculate the average to minimize random errors.[4]

4. Calculation of Specific Rotation:

The specific rotation [α] is calculated using the following formula:[5]

[α]Tλ = (100 × α) / (l × c)

Where:

-

[α]Tλ is the specific rotation at temperature T and wavelength λ.

-

α is the observed optical rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.

5. Data Interpretation:

Compare the calculated specific rotation to the values reported in the literature or on the certificate of analysis for the reference standard. The measured value should fall within the specified range to confirm the identity and enantiomeric purity of the sample.

Visualizations

Experimental Workflow for Optical Rotation Measurement

The following diagram illustrates the general workflow for determining the specific rotation of a chemical compound.

Caption: Workflow for determining the specific rotation.

References

A Technical Guide to (R)-3-Hydroxypyrrolidine Hydrochloride and Its Role as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-3-Hydroxypyrrolidine hydrochloride, a pivotal chiral building block in modern pharmaceutical development. This document details its chemical synonyms and properties, explores various synthetic routes, and provides explicit experimental protocols. Furthermore, it elucidates the role of this compound as a key intermediate in the synthesis of significant drug molecules, including Darifenacin and Barnidipine, and visualizes the associated signaling pathways.

Chemical Identity and Properties

This compound is a versatile heterocyclic compound valued for its stereospecificity, which is crucial for the efficacy and safety of many pharmaceuticals.[1][2] Its chemical identifiers and physicochemical properties are summarized in the tables below.

Synonyms and Chemical Identifiers

| Synonym | CAS Number | PubChem CID |

| (R)-(-)-3-Pyrrolidinol hydrochloride | 104706-47-0 | 2769408 |

| (3R)-3-Hydroxypyrrolidine hydrochloride | 2799-21-5 | - |

| (3R)-Pyrrolidin-3-ol hydrochloride | 2799-21-5 | - |

| (R)-3-Pyrrolidinol hydrochloride | 2799-21-5 | - |

Note: While multiple CAS numbers appear in the literature, 104706-47-0 is frequently associated with the (R)-isomer hydrochloride salt.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₁₀ClNO |

| Molecular Weight | 123.58 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 104-107 °C |

| Solubility | Soluble in water and methanol |

| Optical Rotation | [α]²⁰/D ≈ -7.5° (c=3.5 in methanol) |

Synthesis of this compound and Derivatives

The enantioselective synthesis of (R)-3-hydroxypyrrolidine is a critical step in its utilization. Various methods have been developed, including chemical synthesis from chiral precursors and biocatalytic approaches.

Enantioselective Synthesis from (2S,4R)-4-Hydroxy-2-pyrrolidinecarboxylic Acid

A common and efficient method involves the decarboxylation of (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid.[3]

Experimental Protocol:

-

A mixture of (2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid (100 g), 2-cyclohexen-1-one (10 ml), and cyclohexanol (200 ml) is heated to reflux.

-

The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

Toluene is added, and the mixture is further cooled.

-

The product, (R)-3-hydroxypyrrolidine, is then typically converted to its hydrochloride salt by treatment with a saturated solution of HCl in a suitable solvent like ethanol or isopropanol.

-

The resulting solid, this compound, is collected by filtration and dried.

Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of chiral hydroxypyrrolidines. For instance, the hydroxylation of N-protected pyrrolidines using microorganisms like Sphingomonas sp. has been reported.[4] Another approach involves the asymmetric reduction of N-protected-3-pyrrolidinone using keto reductases (KREDs).[5]

Conceptual Workflow for Biocatalytic Asymmetric Reduction:

Caption: Biocatalytic asymmetric reduction of N-Boc-3-pyrrolidinone.

N-Boc Protection of (R)-3-Hydroxypyrrolidine

The protection of the nitrogen atom is a common step to allow for selective reactions at the hydroxyl group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add a base, for example, triethylamine (2.2 eq), to neutralize the hydrochloride and deprotonate the amine.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Perform an aqueous work-up by adding water and separating the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-3-hydroxypyrrolidine.

N-Boc Deprotection

Removal of the Boc group is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve N-Boc-(R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent like dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) or another strong acid like trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain this compound.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

(R)-3-Hydroxypyrrolidine and its enantiomer are crucial intermediates in the synthesis of several marketed drugs.

Synthesis of Darifenacin

Darifenacin is a selective M3 muscarinic receptor antagonist used to treat overactive bladder.[6][7][8] The synthesis involves the use of (S)-3-hydroxypyrrolidine, which can be obtained from (R)-3-hydroxypyrrolidine via a Mitsunobu reaction that proceeds with inversion of stereochemistry.[9]

Synthetic Scheme Overview:

Caption: Simplified synthetic route to Darifenacin.

Experimental Protocol (Conceptual Steps):

A common synthetic route involves the following key transformations[3][10][11][12]:

-

Inversion of Stereochemistry: (R)-1-Boc-3-hydroxypyrrolidine is subjected to a Mitsunobu reaction with a suitable nucleophile (e.g., benzoic acid) to yield the (S)-ester with inversion of configuration. Subsequent hydrolysis affords (S)-1-Boc-3-hydroxypyrrolidine.

-

Activation: The hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine is converted into a good leaving group, for example, by tosylation.

-

Alkylation: The resulting tosylate is reacted with diphenylacetonitrile in the presence of a base.

-

Hydrolysis and Deprotection: The nitrile is hydrolyzed to an amide, and the Boc protecting group is removed.

-

Final Coupling: The resulting (S)-2,2-diphenyl-2-(3-pyrrolidinyl)acetamide is coupled with 5-(2-bromoethyl)-2,3-dihydrobenzofuran to yield Darifenacin.

Synthesis of Barnidipine

Barnidipine is a dihydropyridine calcium channel blocker used as an antihypertensive agent.[13] The synthesis utilizes (S)-1-benzyl-3-hydroxypyrrolidine as a key chiral component.[14][15][16]

Experimental Protocol (Key Esterification Step):

-

A dihydropyridine carboxylic acid precursor is activated, for example, by conversion to its acid chloride using an agent like phosphorus pentachloride in a solvent such as dichloromethane at low temperatures (-20 °C to 0 °C).[15][16]

-

(S)-1-benzylpyrrolidin-3-ol is then added to the reaction mixture, leading to the formation of the corresponding ester, which is a key intermediate in the synthesis of Barnidipine.[15]

Signaling Pathways of Associated Drugs

The therapeutic effects of drugs derived from (R)-3-hydroxypyrrolidine and its enantiomer are due to their interaction with specific biological targets.

Darifenacin and the M3 Muscarinic Receptor Signaling Pathway

Darifenacin acts as a selective antagonist of the M3 muscarinic acetylcholine receptor.[6][7][8] In the bladder, acetylcholine binding to M3 receptors on smooth muscle cells triggers a signaling cascade that leads to contraction.[8] Darifenacin blocks this pathway, leading to muscle relaxation.

References

- 1. Blockage of Cholinergic Signaling via Muscarinic Acetylcholine Receptor 3 Inhibits Tumor Growth in Human Colorectal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2009125430A2 - Improved process for producing darifenacin - Google Patents [patents.google.com]

- 4. Preparation of (R)- and (S)-N-protected 3-hydroxypyrrolidines by hydroxylation with Sphingomonas sp. HXN-200, a highly active, regio- and stereoselective, and easy to handle biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Darifenacin: a novel M3 muscarinic selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. openaccessjournals.com [openaccessjournals.com]

- 9. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 10. WO2007076157A2 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 11. US20080221338A1 - Processes for preparing darifenacin hydrobromide - Google Patents [patents.google.com]

- 12. US20110144354A1 - Process for Preparation of Darifenacin and Intermediates Used in the Process - Google Patents [patents.google.com]

- 13. Barnidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN101643469A - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. CN101643469B - Synthesis process of barnidipine hydrochloride - Google Patents [patents.google.com]

The Stereochemical Imperative: A Technical Guide to the Significance of Chirality in 3-Hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of biological activity. For small heterocyclic scaffolds like 3-hydroxypyrrolidine, the chirality at the C3 position profoundly influences its pharmacological, pharmacokinetic, and toxicological properties. This technical guide provides an in-depth analysis of the significance of this chirality, offering a comparative look at the differential effects of (R)- and (S)-enantiomers in drug development. Through case studies of approved drugs, detailed experimental protocols for chiral synthesis, and visualization of relevant biological pathways, this document serves as a comprehensive resource for professionals in medicinal chemistry and drug discovery.

Introduction: The Central Role of Chirality

Chirality, the property of non-superimposable mirror images, is a fundamental concept in drug design. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules. This means that enantiomers of a chiral drug can have widely different effects; one may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

The 3-hydroxypyrrolidine ring is a privileged scaffold in medicinal chemistry, found in a variety of therapeutic agents targeting different disease areas, from overactive bladder to hypertension.[1] The hydroxyl group at the C3 position creates a chiral center, leading to two distinct enantiomers: (R)-3-hydroxypyrrolidine and (S)-3-hydroxypyrrolidine. The specific orientation of this hydroxyl group is crucial for establishing key interactions, such as hydrogen bonds, with the target receptor or enzyme, thereby dictating the molecule's overall biological profile. This guide will explore the critical importance of controlling this stereocenter in the synthesis and application of 3-hydroxypyrrolidine-based therapeutics.

Comparative Pharmacology: Case Studies

The profound impact of 3-hydroxypyrrolidine chirality is best illustrated through the examination of approved drugs where this scaffold is a key component.

Darifenacin: A Selective M3 Muscarinic Antagonist

Darifenacin is a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The pharmacologically active agent is the (S)-enantiomer.[2] The selectivity of (S)-Darifenacin for the M3 receptor over other muscarinic subtypes (M1, M2, M4, M5) is a key feature that contributes to its favorable side-effect profile, particularly concerning CNS and cardiovascular effects.[3]

Quantitative Data: Muscarinic Receptor Binding Affinity

The following table summarizes the in vitro binding affinities of Darifenacin for the five human muscarinic acetylcholine receptor subtypes. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrates the high affinity and selectivity for the M3 receptor. A higher pKi value indicates a stronger binding affinity.

| Compound | M1 pKi (SEM) | M2 pKi (SEM) | M3 pKi (SEM) | M4 pKi (SEM) | M5 pKi (SEM) | Reference |

| Darifenacin | 8.2 (0.04) | 7.4 (0.1) | 9.1 (0.1) | 7.3 (0.1) | 8.0 (0.1) | [4] |

Table 1: In vitro binding affinities of Darifenacin for human muscarinic receptor subtypes.

Signaling Pathway

Darifenacin exerts its therapeutic effect by competitively blocking the M3 muscarinic acetylcholine receptor in the smooth muscle of the bladder. This prevents acetylcholine from binding and initiating the downstream Gq protein-coupled signaling cascade that leads to smooth muscle contraction. The result is a relaxation of the bladder muscle, an increase in bladder capacity, and a reduction in the symptoms of overactive bladder.[2]

Figure 1: Signaling pathway of M3 receptor antagonism by (S)-Darifenacin.

Barnidipine: A Stereoselective Calcium Channel Blocker

Barnidipine is a dihydropyridine calcium channel blocker used in the management of hypertension. The molecule possesses two chiral centers, leading to four possible stereoisomers. The commercially available and pharmacologically active form is the single (+)-(3'S, 4S) enantiomer, which contains an (S)-3-hydroxypyrrolidine moiety. This specific enantiomer has been identified as the most potent and longest-acting isomer.

Quantitative Data: Comparative Efficacy of Enantiomers

In vitro studies have demonstrated a pronounced stereoselectivity in the vasodilatory action of Barnidipine's optical isomers. The potency ratio between the most potent enantiomer, (+)-(3'S, 4S)-Barnidipine, and the least potent enantiomer, (3'S, 4R), was found to be 118, underscoring a significant difference in their pharmacological activity. This stereoselectivity is attributed to the differential binding affinity of the enantiomers to L-type calcium channels in vascular smooth muscle cells.

| Enantiomer Configuration | Relative Potency Order | Potency Ratio (Most vs. Least Potent) |

| (+)-(3'S, 4S) | 1 (Most Potent) | 118 |

| (3'R, 4R) | 2 | - |

| (3'R, 4S) | 3 | - |

| (3'S, 4R) | 4 (Least Potent) | - |

Table 2: Relative vasodilatory potency of Barnidipine stereoisomers.

Signaling Pathway

Barnidipine selectively blocks the influx of extracellular calcium ions through L-type voltage-gated calcium channels in the smooth muscle cells of vascular walls. This inhibition of calcium entry prevents the activation of contractile proteins, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.

Figure 2: Mechanism of L-type calcium channel blockade by (3'S, 4S)-Barnidipine.

Methodologies for Chiral Synthesis

The synthesis of enantiomerically pure 3-hydroxypyrrolidine is paramount for its use in drug development. Two common strategies are enzymatic kinetic resolution of a racemic mixture and asymmetric synthesis from a chiral starting material.

Experimental Protocol: Enzymatic Kinetic Resolution

This protocol describes a typical procedure for the kinetic resolution of a racemic N-protected 3-hydroxypyrrolidine via lipase-catalyzed acetylation. The enzyme selectively acetylates one enantiomer at a faster rate, allowing for the separation of the faster-reacting acetylated enantiomer from the slower-reacting alcohol enantiomer.

Materials:

-

Racemic N-Boc-3-hydroxypyrrolidine

-

Lipase from Pseudomonas cepacia (PSL-C) or Candida antarctica Lipase B (CALB)

-

Vinyl acetate (acyl donor)

-

tert-Butyl methyl ether (TBME, solvent)

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

Reaction Setup: To a solution of racemic N-Boc-3-hydroxypyrrolidine (1.0 eq) in TBME, add vinyl acetate (1.5-3.0 eq).

-

Enzyme Addition: Add the lipase (e.g., PSL-C, typically 50-100% by weight of the substrate).

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30°C). Monitor the reaction progress by chiral HPLC or TLC until approximately 50% conversion is reached.

-

Work-up: Once the desired conversion is achieved, filter off the enzyme and wash it with TBME.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Separate the resulting (R)-N-Boc-3-acetoxypyrrolidine and the unreacted (S)-N-Boc-3-hydroxypyrrolidine by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Characterization: Determine the enantiomeric excess (ee) of both the acetylated product and the remaining alcohol using chiral HPLC.

Figure 3: Experimental workflow for enzymatic kinetic resolution.

Experimental Protocol: Asymmetric Synthesis from (S)-Malic Acid

This protocol outlines a synthetic route to chiral N-benzyl-3-hydroxypyrrolidine starting from the naturally available chiral pool molecule, (S)-malic acid.

Materials:

-

(S)-Malic acid

-

Thionyl chloride or Acetyl chloride

-

Methanol

-

Benzylamine

-

Borane-tetrahydrofuran complex (BH3·THF) or Lithium aluminum hydride (LAH)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Esterification: Convert (S)-malic acid to its dimethyl ester. To a solution of (S)-malic acid in methanol at 0°C, slowly add thionyl chloride. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure.

-

Amidation/Cyclization: Dissolve the crude dimethyl (S)-malate in a suitable solvent. Add benzylamine (2.2 eq) and heat the mixture to reflux. This step forms the N-benzyl-4-hydroxy-pyrrolidin-2-one intermediate.

-

Reduction: Cool the reaction mixture and dissolve it in anhydrous THF. Slowly add a solution of a strong reducing agent like BH3·THF or LAH at 0°C. After the addition, allow the mixture to reflux for several hours to reduce both the amide and the ester functionalities.

-

Quenching: Carefully quench the reaction at 0°C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup for LAH).

-

Extraction: Filter the resulting salts and wash thoroughly with THF or diethyl ether. Combine the organic filtrates.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation to yield the desired chiral N-benzyl-3-hydroxypyrrolidine.

Conclusion

The chirality of 3-hydroxypyrrolidine is not a trivial structural feature but a critical determinant of its function in a biological context. As demonstrated by the case studies of Darifenacin and Barnidipine, the precise stereochemical configuration at the C3 position dictates receptor binding affinity, pharmacological potency, and selectivity. The difference in activity between enantiomers can be substantial, highlighting the necessity for enantiomerically pure compounds in drug development to maximize therapeutic benefit and minimize potential off-target effects. The continued development of robust and efficient methods for asymmetric synthesis and chiral resolution, as detailed in the experimental protocols, is essential for harnessing the full potential of this versatile scaffold in the creation of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding and strategic application of the principles of stereochemistry in relation to the 3-hydroxypyrrolidine core are indispensable for successful drug discovery endeavors.

References

The Pivotal Role of (R)-3-Hydroxypyrrolidine Hydrochloride in Modern Drug Discovery: A Technical Guide

(R)-3-Hydroxypyrrolidine hydrochloride , a chiral pyrrolidine derivative, has emerged as a crucial building block in the synthesis of a diverse array of biologically active molecules. Its inherent chirality and versatile chemical functionality make it an invaluable scaffold for the development of novel therapeutics targeting a range of diseases, particularly neurological disorders. This technical guide provides an in-depth overview of the biological significance of this compound, focusing on the activities of its derivatives, supported by experimental data and methodologies.

Core Properties and Synthetic Utility

This compound serves as a fundamental chiral intermediate in organic synthesis.[1][2] Its structure, featuring a secondary amine, a hydroxyl group, and a defined stereocenter, allows for the stereoselective synthesis of complex molecules. The hydrochloride salt form enhances its stability and ease of handling in laboratory settings.[1]

The primary application of this compound lies in its role as a precursor for more complex molecules with pronounced biological activities.[2][3] It is a key component in the synthesis of various pharmaceuticals, including antibiotics, analgesics, thrombolytic drugs, and antipsychotics.[3]

Biological Activities of (R)-3-Hydroxypyrrolidine Derivatives

The true biological potential of this compound is realized through its incorporation into a multitude of derivative compounds. These derivatives have shown significant activity in several key therapeutic areas.

Muscarinic Receptor Antagonism

One of the most well-documented applications of (R)-3-Hydroxypyrrolidine is in the development of muscarinic receptor antagonists.[4] These agents are crucial for treating conditions such as overactive bladder and certain respiratory diseases. For instance, it is a key intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist.[4] The pyrrolidine ring and its stereochemistry are often critical for high-affinity binding to the receptor.

Antimicrobial and Antiviral Activity

Derivatives of (R)-3-Hydroxypyrrolidine have demonstrated potential as both antimicrobial and antiviral agents.[4][5] The pyrrolidine scaffold can be functionalized to interact with specific targets in bacteria and viruses. For example, some synthesized pyrrolidine derivatives have been investigated as inhibitors of α-amylase and α-glucosidase, suggesting a potential role in managing diabetes through the modulation of carbohydrate metabolism.[6]

Enzyme Inhibition

The rigid, chiral structure of the (R)-3-Hydroxypyrrolidine scaffold makes it an excellent starting point for the design of enzyme inhibitors.[7] By modifying the substituents on the pyrrolidine ring, researchers can achieve high selectivity and potency against specific enzyme targets. This has been explored in the context of matrix metalloproteinase (MMP) inhibitors, which are implicated in cancer and inflammatory diseases.[7]

Quantitative Biological Data

While this compound itself is a building block, the biological activities of its derivatives have been quantified in numerous studies. The following table summarizes representative data for various classes of inhibitors derived from this scaffold.

| Derivative Class | Target | Compound Example | IC50/EC50 | Reference |

| Muscarinic Antagonists | M3 Muscarinic Receptor | Darifenacin | ~1 nM (Ki) | [4] |

| α-Glucosidase Inhibitors | α-Glucosidase | Pyrrolidine Derivative 3g | 18.04 µg/mL | [6] |

| α-Amylase Inhibitors | α-Amylase | Pyrrolidine Derivative 3g | 26.24 µg/mL | [6] |

| Matrix Metalloproteinase Inhibitors | MMP-2 | Pyrrolidine Mercaptosulfide | ~2-50 nM | [7] |

| Matrix Metalloproteinase Inhibitors | MMP-13 | Pyrrolidine Mercaptosulfide | ~2-50 nM | [7] |

| Matrix Metalloproteinase Inhibitors | MMP-14 | Pyrrolidine Mercaptosulfide | ~4-60 nM | [7] |

Experimental Protocols

The synthesis of biologically active derivatives from this compound involves a variety of established chemical transformations. Below are generalized protocols for key synthetic steps.

General Synthesis of N-Substituted (R)-3-Hydroxypyrrolidine Derivatives

A common synthetic route involves the N-alkylation or N-arylation of (R)-3-Hydroxypyrrolidine.

Protocol:

-

Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

-

Add a base (e.g., triethylamine, diisopropylethylamine) to neutralize the hydrochloride and free the secondary amine.

-

Add the desired alkylating or arylating agent (e.g., an alkyl halide or aryl halide).

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

Synthesis of Pyrrolidine-based Enzyme Inhibitors

The synthesis of more complex derivatives, such as enzyme inhibitors, often involves multi-step sequences. For example, the synthesis of pyrrolidine-based matrix metalloproteinase inhibitors may involve the following steps.

Protocol (Generalized from[7]):

-

Epoxide Formation: Convert a suitable pyrrolidine precursor to a pyrrolidine epoxide.

-

Ring Opening: React the epoxide with a nucleophile, such as sodium azide, to introduce a functional group.

-

Reduction and Coupling: Reduce the azide to an amine and then couple it with an arylsulfonyl chloride to form a sulfonamide.

-

Introduction of Zinc-Binding Group: Further functionalize the molecule to introduce a thiol or other zinc-binding group, which is crucial for MMP inhibition.

Visualizing Synthetic and Logical Pathways

The following diagrams illustrate key synthetic strategies and logical relationships in the utilization of this compound.

Caption: Synthetic utility of this compound.

Caption: General workflow for drug discovery using the (R)-3-Hydroxypyrrolidine scaffold.

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a versatile and stereochemically defined platform for the synthesis of novel therapeutic agents. Its true value is unlocked through the creation of diverse derivatives that exhibit a wide range of biological activities, from muscarinic receptor antagonism to enzyme inhibition. The continued exploration of this privileged scaffold promises to yield new and improved treatments for a variety of human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

- 4. This compound CAS 104706-47-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S)-3,4-dehydroproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Matrix Metalloproteinase Inhibitors Based on the 3-Mercaptopyrrolidine Core - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Hazard Information for (R)-3-Hydroxypyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and hazard information for (R)-3-Hydroxypyrrolidine hydrochloride (CAS No. 104706-47-0). The information herein is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

This compound is a chiral building block frequently utilized in pharmaceutical research and development, particularly in the synthesis of bioactive molecules for neurological disorders.[1] Its hydrochloride salt form enhances stability and ease of handling in a laboratory setting.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO · HCl | Sigma-Aldrich |

| Molecular Weight | 123.58 g/mol | Sigma-Aldrich |

| CAS Number | 104706-47-0 | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 104-107 °C | Sigma-Aldrich |

| Optical Activity | [α]20/D −7.6°, c = 3.5 in methanol | Sigma-Aldrich |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A / 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Sources: PubChem, Fisher Scientific, Apollo Scientific[2][3][4]

Hazard Pictogram:

Toxicological Information

Detailed quantitative toxicological studies, such as LD50 or LC50 data, for this compound are not publicly available in the reviewed literature. The toxicological properties have not been fully investigated.[2] The primary health effects are considered to be irritation upon direct contact.

-

Ingestion: While not classified as harmful by ingestion due to a lack of data, good hygiene practices should be followed to avoid accidental ingestion.

No information regarding specific signaling pathways involved in the toxicological effects of this compound was found in the public domain. The observed irritation is likely due to direct chemical interaction with epithelial tissues.

Experimental Protocols for Hazard Assessment

Specific experimental protocols used for the hazard classification of this compound are not publicly available. However, standardized OECD guidelines are typically followed for such assessments. Below are representative methodologies for in vitro skin and eye irritation testing.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues are pre-incubated overnight at 37°C and 5% CO₂.

-

Chemical Application: The test chemical (for a solid like this compound, it would be applied as a fine powder, potentially moistened with a solvent) is applied topically to the surface of three individual tissue replicates. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate solution) are run in parallel.

-

Exposure: The tissues are exposed to the chemical for a defined period, typically ranging from 15 to 60 minutes, at room temperature or 37°C.

-

Rinsing and Post-Incubation: After exposure, the chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh culture medium and incubated for approximately 42 hours at 37°C and 5% CO₂.

-

Viability Assessment (MTT Assay): Tissue viability is measured using the MTT ((3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)) assay. Tissues are incubated with MTT solution for 3 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan salt.

-

Extraction and Measurement: The formazan is extracted from the tissues using a solvent (e.g., isopropanol), and the optical density of the extract is measured with a spectrophotometer.

-

Classification: The substance is identified as an irritant if the mean tissue viability is reduced to 50% or less of the negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (based on OECD TG 492)

This method assesses the potential for a chemical to cause serious eye damage or eye irritation.

Methodology:

-

Tissue Preparation: Reconstructed human cornea-like epithelium tissues are pre-incubated to ensure tissue quality.

-

Chemical Application: The test chemical is applied to the epithelial surface of the test tissues. Both liquid and solid application methods are available.

-

Exposure: Tissues are exposed for a defined period (e.g., 30 minutes).

-

Rinsing and Post-Incubation: Following exposure, the tissues are rinsed and transferred to a post-incubation medium for a specified time.

-

Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined using the MTT assay.

-

Classification: The classification of the chemical's eye irritation potential is based on the remaining cell viability compared to the negative control. Different thresholds are used to distinguish between non-irritants, irritants, and substances causing serious eye damage.

Safe Handling and Storage

Adherence to proper laboratory procedures is critical to minimize exposure and ensure safety.

Table 3: Safe Handling and Storage Procedures

| Aspect | Recommendation |

| Ventilation | Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[2][3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[3] If dust is generated, a NIOSH-approved N95 dust mask is recommended.[5] |

| Hygiene | Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[3] |

| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][3] The compound is hygroscopic; storage under an inert gas like argon is recommended. |

| Incompatible Materials | Strong oxidizing agents.[2] |

Emergency and First-Aid Measures

Table 4: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.[2][3] |

| Skin Contact | Take off contaminated clothing and wash it before reuse.[3] Wash skin with plenty of soap and water.[2][3] If skin irritation occurs, get medical advice/attention.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes.[2][3] Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, get medical advice/attention.[2][3] |

| Ingestion | Rinse mouth. Get medical attention if symptoms occur. |

Fire and Spill Management

-

Fire Fighting: The compound is not combustible.[3] In case of a fire in the surrounding area, use extinguishing media appropriate for the local conditions. Firefighters should wear self-contained breathing apparatus and full protective gear.[2] Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen chloride gas.[2]

-

Spill Cleanup: Clean up spills immediately. Avoid generating dust.[3] Wear appropriate PPE. Use dry cleanup procedures (e.g., sweep up or vacuum) and place the material in a suitable, labeled container for disposal.[3] Prevent the material from entering drains or waterways.[3]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows for managing the risks associated with this compound.

References

(R)-3-Hydroxypyrrolidine Hydrochloride: A Technical Guide for Drug Development Professionals

(R)-3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block widely utilized in pharmaceutical research and development. Its pyrrolidine scaffold and hydroxyl functionality make it a crucial intermediate in the synthesis of a variety of bioactive molecules, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Physicochemical and Spectroscopic Data

This compound is typically an off-white to pale brown crystalline solid.[1][2] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₉NO·HCl | [2] |

| Molecular Weight | 123.58 g/mol | [2][3] |

| CAS Number | 104706-47-0 | [2] |

| Melting Point | 102 - 107 °C | [2] |

| Appearance | Off-white to yellow or pale brown crystal powder | [2] |

| Optical Rotation | [α]D20 = -7.5 ± 1 ° (c=3.5 in CH₃OH) | [2] |

| Solubility | Soluble in DMSO | [4] |

| Purity | ≥ 98% | [2] |

Spectroscopic Data:

Synthesis of (R)-3-Hydroxypyrrolidine

A common and efficient method for the preparation of chiral 3-hydroxypyrrolidine involves the use of a protected starting material to control stereochemistry and prevent side reactions. The following is a representative experimental protocol adapted from patent literature.[5]

Experimental Protocol: Preparation of (R)-3-Hydroxypyrrolidine from (R)-3-benzyloxypyrrolidine

Materials:

-

(R)-3-benzyloxypyrrolidine

-

Methanol (MeOH)

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Dissolve 80 g (0.452 mol) of (R)-3-benzyloxypyrrolidine in 500 mL of methanol in a suitable reaction vessel.

-

Carefully add 5 g of 10% Pd/C catalyst to the solution.

-

Stir the solution under a hydrogen balloon pressure for 15 hours at room temperature.

-

Upon completion of the reaction, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The resulting residue is then distilled under reduced pressure to yield the final product, (R)-3-hydroxypyrrolidine.

Expected Yield: Approximately 34.5 g (90%).[5]

This protocol describes the synthesis of the free base. The hydrochloride salt can be obtained by treating the free base with a solution of hydrochloric acid in a suitable solvent.

References

- 1. Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin [acswebcontent.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Hydroxypyrrolidine hydrochloride | C4H10ClNO | CID 2769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-(-)-3-Pyrrolidinol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

Methodological & Application

Synthesis of (R)-3-Hydroxypyrrolidine Hydrochloride: A Detailed Guide for Researchers

Introduction: (R)-3-Hydroxypyrrolidine hydrochloride is a crucial chiral building block in the synthesis of a wide array of pharmaceutical compounds. Its defined stereochemistry is often essential for the biological activity and selectivity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for various methods of synthesizing this compound, tailored for researchers, scientists, and professionals in drug development.

Application Notes

(R)-3-Hydroxypyrrolidine and its derivatives are key intermediates in the synthesis of numerous drugs, including those targeting the central nervous system, and are also utilized as chiral auxiliaries in asymmetric synthesis. The selection of a synthetic route often depends on factors such as scalability, cost of starting materials, desired enantiomeric purity, and environmental considerations. Common strategies involve the use of a chiral pool, asymmetric synthesis, or biocatalysis. The N-tert-butoxycarbonyl (Boc) protected form, (R)-N-Boc-3-hydroxypyrrolidine, is a common and stable intermediate that facilitates purification and subsequent chemical transformations. The final step typically involves the deprotection of the nitrogen and formation of the hydrochloride salt.

Comparative Data of Synthesis Methods

| Synthesis Method | Starting Material | Key Reagents/Catalyst | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |

| Chemical Synthesis | (R)-Epichlorohydrin | Sodium cyanide, Raney Nickel/H₂, (Boc)₂O, HCl/Dioxane | >85% (overall) | High (>99%) | High yield, cost-effective for large scale, high enantiopurity. | Use of toxic cyanide, high-pressure hydrogenation may be required. |

| Biocatalytic Reduction | N-Boc-3-pyrrolidinone | Ketoreductase (KRED), Cofactor (e.g., NADPH) | 90-95% | >99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme and cofactor cost, requires specialized biological equipment. |

| From Chiral Pool | L-Malic Acid | Benzylamine, LiAlH₄, Pd/C, (Boc)₂O, HCl/Dioxane | Moderate | High | Utilizes a readily available and inexpensive chiral starting material. | Use of hazardous LiAlH₄, multiple steps can lower overall yield. |

| From Chiral Pool | L-Glutamic Acid | Esterification, Cyclization, Reduction (e.g., NaBH₄/H₂SO₄), (Boc)₂O, HCl/Dioxane | Moderate | High | Readily available chiral starting material. | Multiple steps, potential for side reactions. |

Experimental Protocols

Method 1: Chemical Synthesis from (R)-Epichlorohydrin

This robust, multi-step synthesis is well-suited for large-scale production.

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

-

In a well-ventilated fume hood, dissolve (R)-epichlorohydrin (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 eq) in water, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

-

Perform an aqueous work-up to remove inorganic salts. Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-chloro-3-hydroxybutyronitrile.

Step 2: Reductive Cyclization to (R)-3-hydroxypyrrolidine

-

In a high-pressure reactor, dissolve the (R)-4-chloro-3-hydroxybutyronitrile (1.0 eq) from the previous step in methanol.

-

Add Raney Nickel (catalytic amount) to the solution.

-

Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to 50-70 °C.

-

Maintain the reaction under vigorous stirring until hydrogen uptake ceases.

-

Cool the reactor, carefully vent the hydrogen, and filter the catalyst.

-